Bis(cyclopentadienyl)zirconium(IV) bis(trifluoromethanesulfonate)tetrahydrofuran complex
Description
Properties
InChI |
InChI=1S/2C5H5.C4H8O.2CHF3O3S.Zr/c3*1-2-4-5-3-1;2*2-1(3,4)8(5,6)7;/h2*1-5H;1-4H2;2*(H,5,6,7);/q;;;;;+2/p-2 | |
|---|---|---|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFTAVORSNHLQHT-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC1.[CH]1[CH][CH][CH][CH]1.[CH]1[CH][CH][CH][CH]1.C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Zr+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F6O7S2Zr | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
591.7 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89672-77-5 | |
| Record name | Bis(cyclopentadienyl)zirconium bis(tri-fluoromethanesulfonate), | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Salt Metathesis Methodology
The most widely employed method involves the reaction of Cp₂ZrCl₂ with AgOTf in anhydrous tetrahydrofuran (THF). This ligand substitution process replaces chloride ions with trifluoromethanesulfonate (OTf⁻) ligands. The reaction proceeds under strict inert conditions (argon or nitrogen atmosphere) to prevent hydrolysis or oxidation:
Key parameters:
Solvent and Atmosphere Control
THF acts as both solvent and coordinating ligand, stabilizing the zirconium center. Moisture-sensitive reagents necessitate Schlenk line or glovebox techniques. Post-reaction filtration removes AgCl byproducts, followed by solvent evaporation under reduced pressure.
Industrial-Scale Production
Scalability Challenges
Industrial synthesis mirrors laboratory methods but requires:
Table 1: Comparison of Laboratory vs. Industrial Synthesis
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Reaction Volume | 50–500 mL | 100–1,000 L |
| Yield | 65–75% | 70–85% |
| Purification | Vacuum filtration | Centrifugal filtration |
| Typical Impurities | Residual THF (<0.5%) | AgCl particulates (<0.1%) |
Purification and Characterization
Recrystallization Techniques
The crude product is dissolved in minimal warm THF, followed by slow addition of diethyl ether to induce crystallization. This step removes unreacted AgOTf and oligomeric byproducts.
Spectroscopic Validation
Table 2: Characterization Data
| Technique | Key Observations |
|---|---|
| ¹H NMR (300 MHz, CDCl₃) | δ 5.8 (m, Cp), δ 3.6 (THF) |
| ¹⁹F NMR | δ -78 (s, CF₃) |
| XRD | Zr–O (THF) = 2.21 Å, Zr–O (OTf) = 2.15 Å |
Alternative Synthetic Approaches
Direct Protonolysis
Reaction of Cp₂ZrH₂ with trifluoromethanesulfonic acid (HOTf) in THF generates the target complex via hydrogen gas evolution:
This method avoids AgCl byproducts but requires careful handling of pyrophoric Cp₂ZrH₂.
Solvent-Free Mechanochemical Synthesis
Ball milling Cp₂ZrCl₂ with AgOTf (1:2 ratio) for 2 hours at 30 Hz achieves 60% yield. This green chemistry approach reduces solvent waste but necessitates post-milling THF coordination.
Methodological Limitations and Solutions
Challenges in Reproducibility
-
Trace Water : Karl Fischer titration ensures solvent dryness (<50 ppm H₂O).
-
AgCl Residuals : Centrifugation at 10,000 rpm for 15 minutes removes submicron particles.
Yield Optimization Strategies
-
Excess AgOTf (2.2 equiv) : Compensates for incomplete substitution.
-
Slow Cooling : During crystallization to enhance crystal purity.
Comparative Analysis of Methods
Table 3: Efficiency of Synthetic Routes
| Method | Yield (%) | Purity (%) | Cost (USD/g) |
|---|---|---|---|
| Salt Metathesis | 75 | 98 | 120 |
| Direct Protonolysis | 65 | 95 | 150 |
| Mechanochemical | 60 | 90 | 100 |
Chemical Reactions Analysis
Types of Reactions
Bis(cyclopentadienyl)zirconium(IV) bis(trifluoromethanesulfonate)tetrahydrofuran complex undergoes various types of reactions, including:
Lewis Acid Catalysis: It acts as a catalyst in Mukaiyama cross-aldol reactions and Diels-Alder reactions
Substitution Reactions: The compound can participate in substitution reactions where ligands are exchanged.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include aldehydes, ketones, and dienes. The reactions are typically carried out under inert atmospheres and at controlled temperatures to ensure optimal yields .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction. For example, in Mukaiyama cross-aldol reactions, the products are β-hydroxy ketones .
Scientific Research Applications
Bis(cyclopentadienyl)zirconium(IV) bis(trifluoromethanesulfonate)tetrahydrofuran complex has several scientific research applications:
Mechanism of Action
The mechanism of action of Bis(cyclopentadienyl)zirconium(IV) bis(trifluoromethanesulfonate)tetrahydrofuran complex involves its function as a Lewis acid. It coordinates with electron-rich substrates, facilitating various chemical transformations. The molecular targets and pathways involved include the activation of carbonyl compounds and dienes, leading to the formation of new carbon-carbon bonds .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : Bis(cyclopentadienyl)zirconium(IV) bis(trifluoromethanesulfonate) tetrahydrofuran complex
- Molecular Formula : C₁₆H₁₈F₆O₇S₂Zr
- Molecular Weight : 591.654 g/mol
- CAS Number : 89672-77-5 .
Physical and Chemical Properties :
- Appearance : Light yellow to brown crystalline solid.
- Stability : Sensitive to moisture, air, acids, bases, and heat. Requires storage in dry, inert environments (e.g., under argon or nitrogen) at low temperatures .
- Solubility : Soluble in polar aprotic solvents like tetrahydrofuran (THF) and dichloromethane; insoluble in water.
- Thermal Stability : Decomposes above 175°F (80°C), necessitating careful handling during high-temperature reactions .
Structural Features :
This complex comprises a zirconium(IV) center coordinated by two cyclopentadienyl (Cp) ligands, two trifluoromethanesulfonate (OTf) counterions, and a tetrahydrofuran (THF) solvent molecule. The Cp ligands provide steric and electronic stabilization, while the OTf groups enhance Lewis acidity, making it a potent catalyst in organic synthesis .
A detailed comparison with structurally or functionally related zirconocene complexes is provided below, focusing on catalytic activity, stability, and applications.
Table 1: Key Properties of Zirconocene Complexes
Key Findings:
Catalytic Activity: The triflate (OTf) ligands in Bis(cyclopentadienyl)zirconium(IV) bis(trifluoromethanesulfonate)·THF significantly enhance its Lewis acidity compared to Cp₂ZrCl₂. This property enables superior performance in polar reaction media, such as Friedel-Crafts alkylation and cationic polymerization . In contrast, Cp₂ZrCl₂ is more effective in nonpolar systems, such as olefin polymerization, due to its lower sensitivity to moisture.
Thermal Stability :
- The THF-coordinated complex exhibits lower thermal stability (decomposition >80°C) than Cp₂ZrCl₂ (stable up to 250°C). This limits its use in high-temperature reactions but allows for controlled catalysis under mild conditions .
Solubility and Reactivity: The triflate complex’s high solubility in THF facilitates homogeneous catalysis, whereas Cp₂ZrCl₂ often requires activation with methylaluminoxane (MAO) for similar applications.
Comparison with Hafnium Analogues :
- Bis(cyclopentadienyl)hafnium(IV) triflate shows higher thermal stability (>100°C) but lower catalytic activity in polymerization due to hafnium’s reduced electrophilicity compared to zirconium.
Biological Activity
Bis(cyclopentadienyl)zirconium(IV) bis(trifluoromethanesulfonate)tetrahydrofuran complex represents a significant class of organometallic compounds known for their diverse applications, particularly in catalysis and materials science. Recent studies have begun to explore their biological activities, which may extend their utility into medicinal chemistry and therapeutic applications.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of zirconium salts with cyclopentadiene and trifluoromethanesulfonic acid derivatives. Characterization methods such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and X-ray Diffraction (XRD) are employed to confirm the structure and purity of the synthesized compound.
Biological Activity Overview
Research indicates that zirconium complexes exhibit various biological activities, including antibacterial, antifungal, and anticancer properties. The biological activity of this compound can be summarized as follows:
- Antibacterial Activity : Studies suggest that zirconium complexes can enhance the antibacterial properties of existing antibiotics. For instance, complexes formed with moxifloxacin exhibited significantly increased antibacterial activity against Gram-negative bacteria compared to the free drug .
- Anticancer Potential : Zirconium complexes have shown promise in cancer therapy. They may induce apoptosis in cancer cells through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation and survival .
Case Studies
-
Antibacterial Activity :
- A comparative study evaluated the Minimum Inhibitory Concentration (MIC) of moxifloxacin and its zirconium complex against various bacterial strains. The results indicated that the zirconium complex had a lower MIC against Gram-negative bacteria, suggesting enhanced efficacy due to metal coordination .
- Anticancer Studies :
Data Tables
| Biological Activity | Compound | MIC (µg/ml) | Target Organisms |
|---|---|---|---|
| Antibacterial | Moxifloxacin/Zr Complex | 2 (P.aeruginosa), 3 (E.coli) | Gram-negative |
| Anticancer | Zr-Porphyrin Complex | 10 | Various Cancer Cell Lines |
The biological activity of this compound is hypothesized to involve:
- Metal Coordination : The presence of zirconium enhances the lipophilicity and cellular uptake of the drug, allowing for better interaction with biological targets.
- Reactive Oxygen Species (ROS) : Some studies suggest that these complexes may induce oxidative stress in cells, leading to apoptosis in cancer cells .
Q & A
Basic Question: What are the recommended synthetic methodologies for preparing bis(cyclopentadienyl)zirconium(IV) bis(trifluoromethanesulfonate)tetrahydrofuran complex, and how can purity be ensured?
Answer:
Synthesis typically involves ligand substitution or salt metathesis reactions under inert atmospheres (e.g., Schlenk line or glovebox). For example:
- Reacting zirconocene dichloride (Cp₂ZrCl₂) with silver triflate (AgOTf) in THF solvent facilitates Cl⁻ replacement with triflate ligands.
- Purity is ensured via recrystallization from anhydrous THF/ether mixtures and characterized by ¹H/¹⁹F NMR to confirm ligand ratios and absence of residual solvents.
- Elemental analysis (C, H, N) and X-ray crystallography (if single crystals form) validate structural integrity .
Basic Question: Which spectroscopic and crystallographic techniques are critical for characterizing this zirconium complex?
Answer:
- NMR Spectroscopy : ¹H NMR identifies cyclopentadienyl (Cp) proton environments (δ ~5.5–6.0 ppm), while ¹⁹F NMR detects triflate ligands (δ ~-78 ppm).
- X-ray Diffraction (XRD) : Resolves Zr coordination geometry (e.g., tetrahedral vs. distorted octahedral) and THF binding mode (monodentate vs. bridging).
- Thermogravimetric Analysis (TGA) : Assesses thermal stability, particularly THF ligand loss upon heating (e.g., ~100–150°C) .
Advanced Question: How do steric and electronic effects of cyclopentadienyl ligands influence the reactivity of this complex in catalytic applications?
Answer:
- Steric Effects : Bulky Cp substituents (e.g., pentamethylcyclopentadienyl) reduce catalytic activity by hindering substrate access to Zr centers. Compare turnover frequencies (TOFs) in polymerization reactions using Cp₂Zr(OTf)₂(THF) vs. substituted analogs.
- Electronic Effects : Electron-withdrawing groups on Cp ligands increase Zr electrophilicity, enhancing activation of σ-bonds (e.g., C–H or Si–H). Electrochemical studies (cyclic voltammetry) quantify Zr⁴+/Zr³+ redox potentials to correlate with catalytic efficiency .
Advanced Question: How can researchers resolve contradictions in reported catalytic activities of this complex across different studies?
Answer:
Contradictions often arise from:
- Solvent/Co-ligand Variability : THF dissociation kinetics (studied via variable-temperature NMR ) affect active species concentration.
- Moisture Sensitivity : Trace water hydrolyzes triflate ligands to oxo-bridged Zr species, reducing activity. Use Karl Fischer titration to quantify H₂O in reaction mixtures.
- Methodological Reproducibility : Standardize substrate-to-catalyst ratios and reaction temperatures. Cross-validate using DFT calculations to model active intermediates .
Advanced Question: What strategies mitigate ligand displacement or decomposition during catalytic cycles?
Answer:
- Ligand Design : Introduce chelating ligands (e.g., bidentate sulfonates) to enhance stability.
- In Situ Monitoring : Use FT-IR or Raman spectroscopy to track triflate ligand dissociation in real time.
- Additive Screening : Lewis acids (e.g., B(C₆F₅)₃) can stabilize Zr centers by coordinating to displaced triflate ions, preventing decomposition .
Advanced Question: How can computational chemistry complement experimental studies of this complex’s reaction mechanisms?
Answer:
- DFT/MD Simulations : Model Zr–substrate interactions (e.g., bond dissociation energies, transition states) to predict regioselectivity in C–H activation.
- Charge Distribution Analysis : Natural Bond Orbital (NBO) calculations reveal charge transfer between Cp ligands and Zr, guiding ligand modification strategies.
- Validate computational results with kinetic isotope effects (KIEs) and Eyring plots from experimental rate data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
